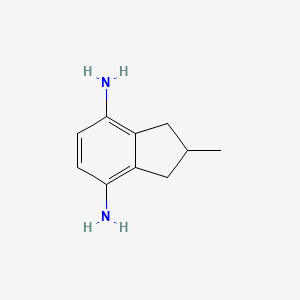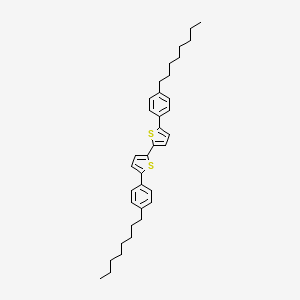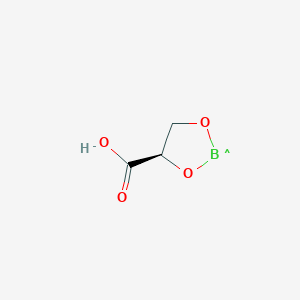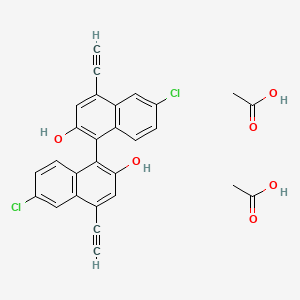![molecular formula C18H18O3 B14194675 {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone CAS No. 922192-89-0](/img/structure/B14194675.png)
{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a but-3-en-1-yl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromoacetophenone and but-3-en-1-ylboronic acid. This method requires the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, to promote the coupling reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can lead to higher yields and improved product purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
化学反应分析
Types of Reactions
{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, resulting in the replacement of the but-3-en-1-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkyl or aryl-substituted derivatives.
科学研究应用
Chemistry
In chemistry, {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on the surface of cells, modulating signaling pathways and influencing cellular functions.
相似化合物的比较
Similar Compounds
{2-[(But-3-en-1-yl)oxy]phenyl}(2-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
{2-[(But-3-en-1-yl)oxy]phenyl}(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methoxy group.
{2-[(But-3-en-1-yl)oxy]phenyl}(2-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of {2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the but-3-en-1-yl group provides a reactive site for further chemical modifications. These features make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
922192-89-0 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
(2-but-3-enoxyphenyl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O3/c1-3-4-13-21-17-12-8-6-10-15(17)18(19)14-9-5-7-11-16(14)20-2/h3,5-12H,1,4,13H2,2H3 |
InChI 键 |
BDQOAFOAQJRNQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)


![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)



![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
